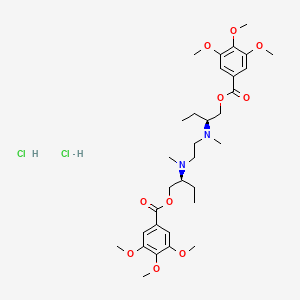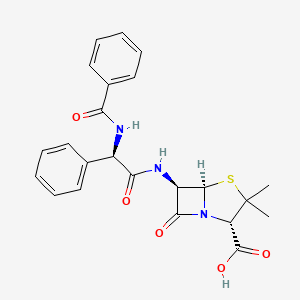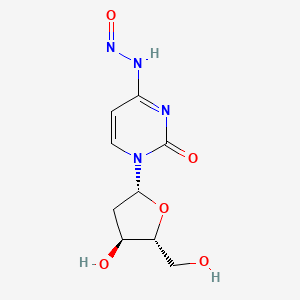
Craviten
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Craviten is a derivative of trihydroxybenzoic acid known for its marked antiarrhythmic activities in rats and cats . It is a compound with the molecular formula C32H48N2O10.2ClH and a molecular weight of 693.65 . This compound has been investigated for its potential therapeutic applications, particularly in the field of cardiology.
Méthodes De Préparation
The synthesis of Craviten involves the esterification of 2-aminobutanol with trimethoxybenzoic acid . The reaction conditions typically include the use of an acid catalyst and a dehydrating agent to facilitate the formation of the ester bond. Industrial production methods may involve large-scale esterification reactions followed by purification steps such as recrystallization to obtain the pure dihydrochloride salt.
Analyse Des Réactions Chimiques
Craviten undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield various reduced derivatives.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Craviten has been extensively studied for its scientific research applications, including:
Chemistry: It is used as a model compound in studies of esterification and aromatic substitution reactions.
Industry: The compound’s chemical properties make it useful in the synthesis of other pharmaceutical agents and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of Craviten involves its interaction with cardiac ion channels, leading to the stabilization of cardiac cell membranes and the prevention of abnormal electrical activity . The compound targets specific ion channels, modulating their activity and thereby exerting its antiarrhythmic effects. The molecular pathways involved include the inhibition of sodium and calcium ion influx, which helps to stabilize the cardiac rhythm.
Comparaison Avec Des Composés Similaires
Craviten can be compared with other antiarrhythmic agents such as:
Lidocaine: Both compounds have antiarrhythmic properties, but this compound has a different mechanism of action and molecular structure.
Amiodarone: While both are used to treat arrhythmias, this compound is a derivative of trihydroxybenzoic acid, whereas Amiodarone is a benzofuran derivative.
Procainamide: Similar to this compound, Procainamide is used to treat cardiac arrhythmias, but it has a different chemical structure and pharmacological profile. The uniqueness of this compound lies in its specific molecular structure and its targeted action on cardiac ion channels, which distinguishes it from other antiarrhythmic agents.
Propriétés
Formule moléculaire |
C32H50Cl2N2O10 |
|---|---|
Poids moléculaire |
693.6 g/mol |
Nom IUPAC |
[(2S)-2-[methyl-[2-[methyl-[(2S)-1-(3,4,5-trimethoxybenzoyl)oxybutan-2-yl]amino]ethyl]amino]butyl] 3,4,5-trimethoxybenzoate;dihydrochloride |
InChI |
InChI=1S/C32H48N2O10.2ClH/c1-11-23(19-43-31(35)21-15-25(37-5)29(41-9)26(16-21)38-6)33(3)13-14-34(4)24(12-2)20-44-32(36)22-17-27(39-7)30(42-10)28(18-22)40-8;;/h15-18,23-24H,11-14,19-20H2,1-10H3;2*1H/t23-,24-;;/m0../s1 |
Clé InChI |
NNSPSTCLUNWYSE-WLKYSPGFSA-N |
SMILES isomérique |
CC[C@@H](COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)N(C)CCN(C)[C@@H](CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl.Cl |
SMILES canonique |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)N(C)CCN(C)C(CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl.Cl |
Synonymes |
(2S,2'S)N,N'-dimethyl-N,N'-bis(1-(3',4',5'-trimethoxybenzoyloxy)-butyl-2)-ethylenediamine dihydrochloride Benzoic acid, 3,4,5-trimethoxy-, 1,2-ethanediylbis((methylimino)(2-ethyl-2,1-ethanediyl)) ester, (S-(R*,R*))- butobendin butobendin maleate (1:2) salt, (S-(R*,R*))-isomer butobendin, (R-(R*,R*))-isomer Craviten M-71 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,4R,5S,8S)-8-(Hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carboxylic acid](/img/structure/B1258763.png)







![(1S,4S,5S,7S,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione](/img/structure/B1258774.png)




